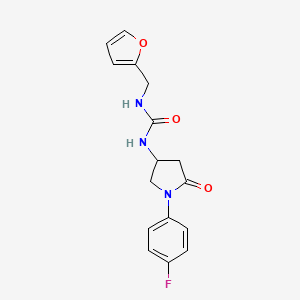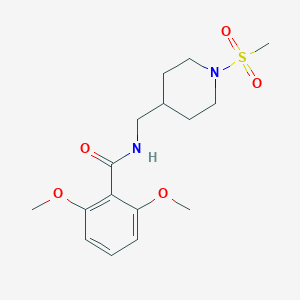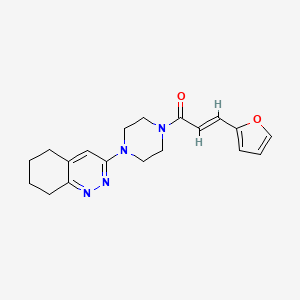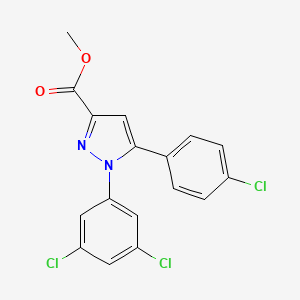![molecular formula C16H15N3O4 B2610512 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1286744-57-7](/img/structure/B2610512.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . It also has a 3-methyl-1,2,4-oxadiazol-5-yl group and an azetidin-1-yl group, which are less common but can be found in various synthetic compounds.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one, due to its structural similarity to azetidinones, may have potential applications in anti-inflammatory treatments. Azetidinones, such as those synthesized by Kalsi et al. (1990), have been evaluated for their anti-inflammatory activity, showing significant effects compared to non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were tested for both their anti-inflammatory and ulcerogenic activities, highlighting the potential of azetidinone derivatives in medical research for developing new anti-inflammatory agents without the common side effects of NSAIDs (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).
Antimicrobial Applications
Another potential application of this compound is in the development of antimicrobial agents. Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, derived from Schiff bases, which exhibited significant antimicrobial activity, particularly against bacterial and fungal strains. This research indicates that modifications to the azetidinone core structure, similar to the one present in the compound of interest, can lead to effective antimicrobial agents, which could be a promising area for further research (Patel, N., & Patel, J. C., 2011).
Corrosion Inhibition
The compound also shares structural similarities with 1,3,4-oxadiazole derivatives, which have been studied for their corrosion inhibition properties. Ammal et al. (2018) investigated the effects of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. Their findings suggest that 1,3,4-oxadiazole derivatives can form protective layers on metal surfaces, indicating potential applications in corrosion protection (Ammal, P., Prajila, M., & Joseph, A., 2018).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-17-16(23-18-10)12-7-19(8-12)15(20)5-3-11-2-4-13-14(6-11)22-9-21-13/h2-6,12H,7-9H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAWWSWHEGHAOK-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)






